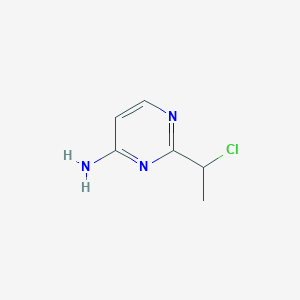

2-(1-Chloroethyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Chloroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines play a crucial role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy

Result of Action

Pyrimidines, the class of compounds to which it belongs, are known to exhibit potent anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)pyrimidin-4-amine typically involves the chlorination of ethylpyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 1-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Chloroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Formation of 2-(1-azidoethyl)pyrimidin-4-amine or 2-(1-thiocyanatoethyl)pyrimidin-4-amine.

Oxidation: Formation of 2-(1-chloroacetyl)pyrimidin-4-amine or 2-(1-chloroacetic acid)pyrimidin-4-amine.

Reduction: Formation of 2-(1-chloroethyl)dihydropyrimidin-4-amine.

Aplicaciones Científicas De Investigación

2-(1-Chloroethyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-Bromoethyl)pyrimidin-4-amine: Similar structure but with a bromo group instead of a chloro group.

2-(1-Fluoroethyl)pyrimidin-4-amine: Similar structure but with a fluoro group instead of a chloro group.

2-(1-Iodoethyl)pyrimidin-4-amine: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

2-(1-Chloroethyl)pyrimidin-4-amine is unique due to its specific chloroethyl substitution, which can influence its reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-(1-Chloroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure features a chloroethyl group attached to the pyrimidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C7H9ClN2

- Molecular Weight : 158.61 g/mol

- CAS Number : 1502651-24-2

The presence of the chloroethyl substituent is significant as it may enhance the compound's reactivity and interaction with biological targets.

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets, potentially affecting various biochemical pathways. Compounds with similar structures have been reported to exhibit activities such as:

- Antimicrobial Effects : Inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells.

- Enzyme Inhibition : Modulation of enzyme activity related to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating a dose-dependent cytotoxic effect. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antibacterial activity of this compound.

- Method : Minimum inhibitory concentration (MIC) assays were performed against various bacterial strains.

- Results : The compound showed MIC values ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.

-

Cytotoxicity Assessment :

- Objective : To assess the anticancer activity of the compound.

- Method : Cell viability assays were conducted on MCF-7 and A549 cell lines.

- Results : IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, suggesting promising anticancer properties.

-

Inflammation Modulation :

- Objective : To investigate anti-inflammatory effects in animal models.

- Method : In vivo studies assessed the compound's impact on inflammation markers.

- Results : Significant reductions in tumor necrosis factor-alpha (TNF-α) levels were observed, supporting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest that it may undergo hepatic metabolism, leading to active metabolites that contribute to its biological effects.

- Excretion : Predominantly renal excretion is anticipated; however, specific studies are needed for confirmation.

Propiedades

IUPAC Name |

2-(1-chloroethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRPNAFKRXTCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.